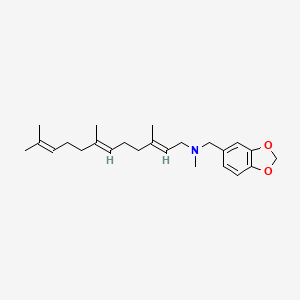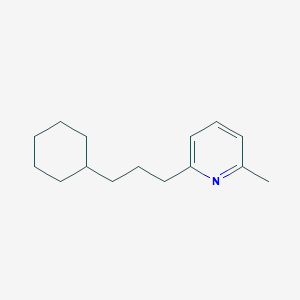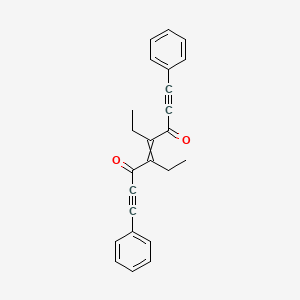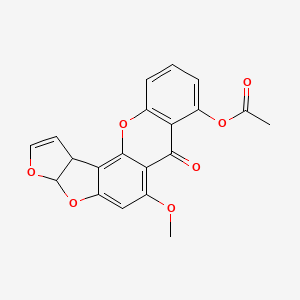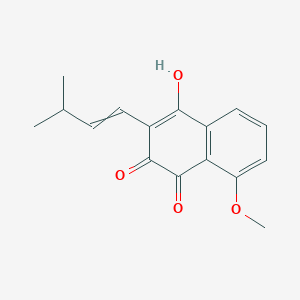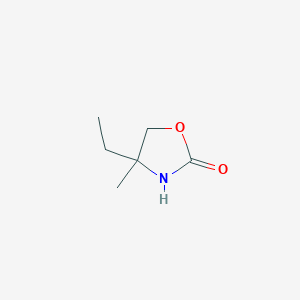
Methanone, 2-anthracenyl(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, 2-anthracenyl(4-methylphenyl)- is a chemical compound known for its unique structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methanone group attached to the 2-position of the anthracene ring and a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-anthracenyl(4-methylphenyl)- typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds. In the case of this compound, the anthracene derivative is reacted with a 4-methylphenylboronic acid or a 4-methylphenylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of Methanone, 2-anthracenyl(4-methylphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, or distillation.
化学反应分析
Types of Reactions
Methanone, 2-anthracenyl(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenol derivatives.
科学研究应用
Methanone, 2-anthracenyl(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
作用机制
The mechanism of action of Methanone, 2-anthracenyl(4-methylphenyl)- is largely dependent on its interaction with molecular targets and pathways. In biological systems, its fluorescence allows it to act as a probe, binding to specific cellular components and emitting light upon excitation. This property is utilized in imaging techniques to visualize cellular structures and processes. Additionally, its potential therapeutic effects in photodynamic therapy involve the generation of reactive oxygen species upon light activation, leading to the destruction of targeted cells.
相似化合物的比较
Methanone, 2-anthracenyl(4-methylphenyl)- can be compared to other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
Anthraquinone: An oxidized form of anthracene with applications in dye production and as a photosensitizer.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Exhibits similar photophysical properties and is used in triplet-triplet annihilation upconversion systems.
The uniqueness of Methanone, 2-anthracenyl(4-methylphenyl)- lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
60109-21-9 |
|---|---|
分子式 |
C22H16O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
anthracen-2-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H16O/c1-15-6-8-16(9-7-15)22(23)20-11-10-19-12-17-4-2-3-5-18(17)13-21(19)14-20/h2-14H,1H3 |
InChI 键 |
PUPOBZZMOQAELB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


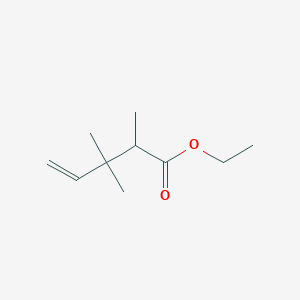
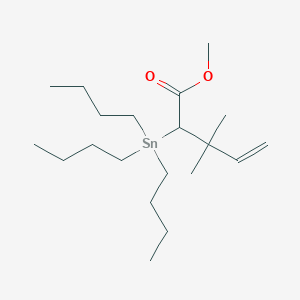
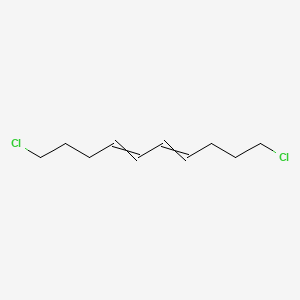


![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
